4-Fluorothiophene-2-carbaldehyde
Overview
Description
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . For the synthesis of 2-nitrothiophenes, 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride were stirred for two hours at room temperature .Molecular Structure Analysis
The molecular formula of 4-Fluorothiophene-2-carbaldehyde is C5H3FOS . Its average mass is 130.140 Da and its monoisotopic mass is 129.988861 Da .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis
4-Fluorothiophene-2-carbaldehyde is a liquid at room temperature .Scientific Research Applications
Organic Electronics
4-Fluorothiophene-2-carbaldehyde: is a valuable compound in the field of organic electronics. It is used in the synthesis of thiophene derivatives that serve as organic semiconductors . These semiconductors are crucial for developing organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), which are essential for flexible electronic devices.
Medicinal Chemistry
In medicinal chemistry, 4-Fluorothiophene-2-carbaldehyde plays a role in synthesizing biologically active compounds. Thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound can be used to develop new drugs with improved efficacy and reduced side effects.
Material Science
This compound is also significant in material science, particularly in the development of polymers and blue light-emitting materials . Its incorporation into materials can lead to the creation of new types of liquid crystals and photochromic compounds, which have applications in display technologies and smart windows.
OLEDs Fabrication
4-Fluorothiophene-2-carbaldehyde: is utilized in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting technology used in screens and displays that offer high-quality color contrast and energy efficiency. The compound contributes to the development of advanced OLED materials with better luminance and longevity.
Corrosion Inhibitors
The compound finds use as a precursor in synthesizing corrosion inhibitors . These inhibitors protect metal surfaces from corroding, which is crucial in extending the lifespan of industrial machinery and infrastructure. The thiophene derivatives can form protective layers on metals, preventing oxidative damage.
Pharmacology
In pharmacology, 4-Fluorothiophene-2-carbaldehyde is involved in the synthesis of various therapeutic agents. It is part of the structural framework for drugs that target specific receptors or enzymes within the body, leading to treatments for diseases with unmet medical needs .
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 13014 , which could influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of various chemical compounds .
properties
IUPAC Name |
4-fluorothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOXRNFSSSREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617594 | |
Record name | 4-Fluorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorothiophene-2-carbaldehyde | |
CAS RN |
32431-71-3 | |
Record name | 4-Fluorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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